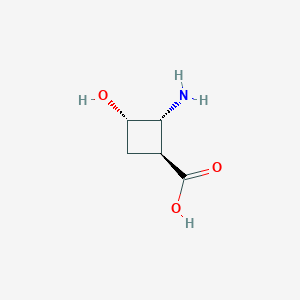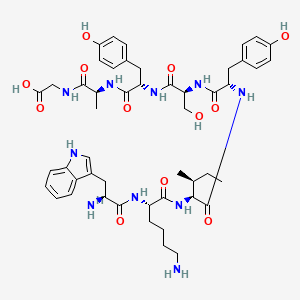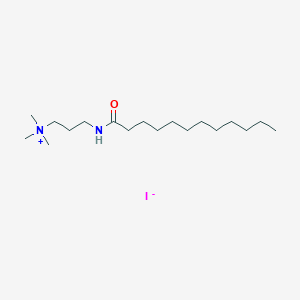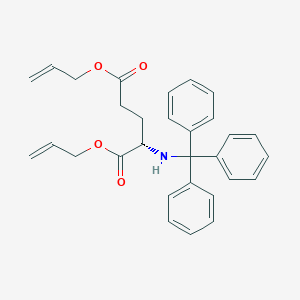
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective acylation of N-hydroxymethylated β-lactams in the presence of Pseudomonas sp. lipase, which affords optically active precursors . Another method includes the use of enantioselective reductive aldol reactions, which are attractive alternatives to conventional aldol reactions due to their high diastereo- and enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis, which allows for the preparation of highly enantiopure β-amino acids. This method is advantageous due to its high selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as chlorine dioxide and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids and sulfonyl chlorides, which are useful intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research. It is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics have improved bioavailability and therapeutic lifetimes compared to their α-amino acid counterparts . Additionally, this compound is used in the development of new analgesic drugs and as a building block for more complex molecules in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist for certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid include (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid . These compounds share similar structural features but differ in their ring size and substituents.
Uniqueness: The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in the development of new pharmaceuticals and other applications in organic chemistry .
Propiedades
Número CAS |
349102-26-7 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3-,4+/m0/s1 |
Clave InChI |
GSVBSCHJNFKMTR-YVZJFKFKSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H]1O)N)C(=O)O |
SMILES canónico |
C1C(C(C1O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)


![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
